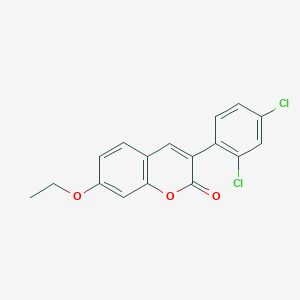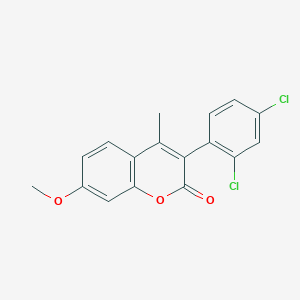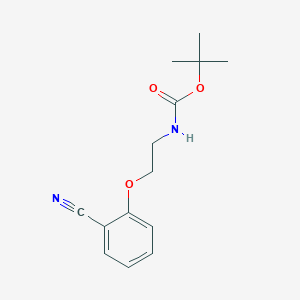
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide
Overview
Description
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide, also known as FPOP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of oxiranes, which are cyclic ethers containing a three-membered ring. FPOP has been used in various biochemical and physiological studies, as it can selectively modify proteins and peptides.
Mechanism Of Action
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide works by selectively modifying amino acid residues in proteins and peptides. It does this by reacting with the side chains of amino acids that are exposed on the surface of proteins. 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide is unique in that it selectively modifies amino acids that are solvent-exposed and not involved in protein-protein interactions.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide has been shown to have minimal effects on protein structure and function, making it an ideal tool for studying protein dynamics. It has also been shown to have minimal effects on protein stability, making it a useful tool for studying protein folding. 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide has been used to study the conformational changes that occur in proteins upon binding to ligands, as well as the dynamics of protein-protein interactions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide is its selectivity for solvent-exposed amino acids. This allows researchers to selectively modify specific amino acids without affecting the overall structure or function of the protein. 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide also has minimal effects on protein stability, making it a useful tool for studying protein folding and dynamics. However, one limitation of 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide is that it requires specialized equipment and expertise to use effectively.
Future Directions
There are several future directions for the use of 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide in scientific research. One area of interest is the development of new methods for using 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide to study protein dynamics and protein-protein interactions. Another area of interest is the development of new applications for 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide, such as its use in drug discovery and development. Additionally, there is interest in using 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide to study the effects of post-translational modifications on protein structure and function.
Scientific Research Applications
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide has been used in various scientific research applications, particularly in the field of structural biology. It has been used to study protein-protein interactions, protein-ligand interactions, and protein folding. 3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide has also been used to map protein surfaces and identify protein-protein interfaces.
properties
IUPAC Name |
3-(4-fluorophenyl)-2-pyridin-2-yloxirane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-6-4-9(5-7-10)12-14(19-12,13(16)18)11-3-1-2-8-17-11/h1-8,12H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXUZNQDFMJVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2(C(O2)C3=CC=C(C=C3)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-(2-pyridyl)oxirane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)

![N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3041253.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)
![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)
![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)
![O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate](/img/structure/B3041264.png)
![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)